4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride is a heterocyclic compound . It has an oxazine ring fused with a benzene ring . The compound is a powder in physical form .
Synthesis Analysis
The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . For instance, 4-Methyl-2H-1,4-benzoxazin-3(4H)-one has been reported to undergo C-formylation in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring with oxygen and nitrogen atoms . The InChI code for the compound is 1S/C9H12N2O.2ClH/c1-11-4-5-12-9-6-7 (10)2-3-8 (9)11;;/h2-3,6H,4-5,10H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.13 . It is a powder in physical form and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Antimicrobial Activities
One notable application is in the synthesis of novel compounds with antimicrobial activities. For instance, derivatives of 1,2,4-triazole and [1,3]benzoxazole, synthesized from various primary amines, have shown good to moderate antimicrobial activities against several test microorganisms. These findings indicate the potential of 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Organic Synthesis under Microwave Conditions
Moreover, this chemical has been employed in biomass-involved, one-pot, two-step protocols for the synthesis of N-substituted 3,4-dihydro-2H-1,4-benzoxazines. The efficiency of these syntheses, achieved in moderate to excellent yields, showcases the compound's utility in organic synthesis, especially under microwave conditions, facilitating rapid and efficient chemical reactions (Zhang et al., 2014).
Antimicrobial and Antioxidant Agents
The chemical's derivatives also exhibit promising antimicrobial and antioxidant properties, indicating its versatility and potential in the synthesis of pharmacologically relevant compounds. The ability to undergo reactions with different nitrogen nucleophiles to produce compounds with notable antimicrobial and antioxidant activities further underscores its significance in medicinal chemistry and pharmaceutical research (Haneen et al., 2019).
Electrochemical Applications
Furthermore, dihydro-benzoxazine dimer derivatives, related to the compound of interest, have been studied for their electrochemical properties. These studies have explored the influences of chemical functionalities on the crystal structures and electrochemical properties of such derivatives, indicating potential applications in materials science and engineering, particularly in developing new materials with specific electrochemical characteristics (Suetrong et al., 2021).
Safety and Hazards
Future Directions
The synthesis of newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity is a potential future direction . This is motivated by the increasing drug resistance and the wide variety of biological activities possessed by heterocyclic compounds having nitrogen, oxygen, or sulphur .
Mechanism of Action
Target of Action
Benzoxazine derivatives, to which at20462 belongs, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and ion channels involved in these biological processes.
Mode of Action
Benzoxazine derivatives are known to interact with their targets in a manner that modulates the target’s function . This can result in changes to cellular processes, leading to the observed pharmacological effects.
Biochemical Pathways
Given the pharmacological properties of benzoxazine derivatives, it is likely that at20462 affects pathways related to inflammation, pain perception, fungal growth, neuronal protection, and bacterial growth .
Result of Action
Based on the known pharmacological properties of benzoxazine derivatives, it can be inferred that at20462 may have anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial effects .
properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-4-5-12-9-6-7(10)2-3-8(9)11;/h2-3,6H,4-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGMDXZJGCQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.